Cas no 2171929-59-0 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid)

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid
- EN300-1524936
- 2171929-59-0
- 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c29-18-13-17(25(31)32)14-28(15-18)24(30)11-5-6-12-27-26(33)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23,29H,5-6,11-16H2,(H,27,33)(H,31,32)
- InChIKey: CFQLXCYOGNLZTF-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C(CCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 116Ų
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1524936-1.0g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1524936-2500mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1524936-1000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1524936-100mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1524936-5000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1524936-50mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1524936-10000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1524936-500mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1524936-250mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-hydroxypiperidine-3-carboxylic acid |
2171929-59-0 | 250mg |
$3099.0 | 2023-09-26 |
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acidに関する追加情報
Research Brief on 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid (CAS: 2171929-59-0)
In recent years, the compound 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid (CAS: 2171929-59-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The integration of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the hydroxypiperidine moiety suggests its utility in solid-phase peptide synthesis (SPPS) and as a building block for novel bioactive compounds.
Recent studies have focused on the synthesis and optimization of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid, leveraging its structural versatility for the development of peptide-based therapeutics. The Fmoc group, a widely used protecting group in peptide chemistry, facilitates the stepwise assembly of peptides while ensuring high yield and purity. The hydroxypiperidine component, on the other hand, introduces conformational flexibility and potential hydrogen-bonding interactions, which are critical for enhancing the binding affinity and selectivity of peptide-based drugs.
One of the key advancements in this area involves the application of this compound in the synthesis of peptidomimetics—molecules designed to mimic the biological activity of natural peptides while offering improved stability and pharmacokinetic properties. Researchers have reported successful incorporation of 2171929-59-0 into peptidomimetic scaffolds, demonstrating its efficacy in modulating protein-protein interactions (PPIs) and enzyme inhibition. These findings highlight its potential as a versatile tool in the design of next-generation therapeutics for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
In addition to its role in peptide synthesis, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid has been investigated for its biochemical properties. Studies have shown that the hydroxypiperidine moiety can serve as a pharmacophore, contributing to the compound's ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels. This has opened new avenues for the development of small-molecule drugs with enhanced specificity and reduced off-target effects.
Despite these promising developments, challenges remain in the large-scale production and application of this compound. Issues such as solubility, stability under physiological conditions, and cost-effective synthesis routes need to be addressed to fully realize its potential in clinical settings. Ongoing research aims to optimize the synthetic protocols and explore derivatization strategies to improve the compound's physicochemical properties and therapeutic efficacy.
In conclusion, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid (CAS: 2171929-59-0) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features and multifunctional capabilities make it a promising candidate for the development of novel therapeutics and biochemical tools. Future studies will likely focus on expanding its applications, refining synthesis methodologies, and evaluating its performance in preclinical and clinical models.
2171929-59-0 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid) 関連製品
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 374629-84-2((R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride)
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 2199790-18-4(6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)
- 1270489-77-4(3-Amino-3-(pyridin-2-YL)propanenitrile)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 1261992-69-1(4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid)
- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)
- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)
- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)


